molecular formula C19H32O3 B126467 3-Methyl-4-tetradecyl-2,5-furandione CAS No. 150240-39-4

3-Methyl-4-tetradecyl-2,5-furandione

Cat. No. B126467
CAS RN: 150240-39-4
M. Wt: 308.5 g/mol
InChI Key: MTXAAHDAKIGAJG-UHFFFAOYSA-N
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Description

“2,5-Furandione, 3-methyl-” is also known as Citraconic anhydride, α-Methylmaleic anhydride, Citraconic acid anhydride, Methylmaleic anhydride, Monomethylmaleic anhydride, 2-Methylmaleic anhydride, 3-Methylmaleic anhydride, Maleic anhydride, methyl-, Anhydrid kyseliny citrakonove . Its molecular formula is C5H4O3 and its molecular weight is 112.0835 .


Molecular Structure Analysis

The molecular structure of “2,5-Furandione, 3-methyl-” is available as a 2D Mol file .


Physical And Chemical Properties Analysis

The molecular weight of “2,5-Furandione, 3-methyl-” is 112.0835 .

Scientific Research Applications

Inhibition of Ras Protein Farnesyltransferase

Chaetomellic Acid A Anhydride has been identified as a potent inhibitor of Ras protein farnesyltransferase . This enzyme is involved in the post-translational modification of the Ras protein, which plays a crucial role in cell signaling and growth. By inhibiting this enzyme, Chaetomellic Acid A Anhydride can potentially be used to control abnormal cell growth and proliferation, offering a promising approach for cancer research and therapy.

Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of bioactive molecules, particularly in the formation of indole derivatives . These derivatives are prevalent in natural products and pharmaceuticals, playing a significant role in cell biology and as potential treatments for various disorders, including cancer and microbial infections.

Marine-derived Fungal Metabolites

Research has shown that Chaetomellic Acid A Anhydride can be derived from marine fungi, which are known to produce a wide array of bioactive indole alkaloids . These alkaloids have diverse structures and bioactivities, making them potential lead compounds in pharmaceutical research.

Catalysis in Organic Synthesis

The compound’s reactivity has been harnessed in catalytic processes, particularly in nickel-catalyzed reactions . These reactions are important for incorporating carbon dioxide into organic molecules, which is not only environmentally beneficial but also crucial for developing novel synthetic pathways in organic chemistry.

Polymer Crosslinking Agent

Due to its reactive anhydride groups, Chaetomellic Acid A Anhydride can act as a crosslinking agent in polymers . This application enhances the mechanical strength and thermal stability of polymer networks, making it valuable in materials science and engineering.

Antimicrobial Activity

Some studies suggest that derivatives of Chaetomellic Acid A Anhydride exhibit selective antimicrobial activity . This property can be leveraged to develop new antimicrobial agents, particularly against resistant strains of bacteria and other pathogens.

Neurological Research

Indole alkaloids derived from Chaetomellic Acid A Anhydride may interact with serotonin receptors, regulating neural activity . This interaction suggests potential research value in targeting neurological disorders associated with serotonin receptors, such as depression and anxiety.

Environmental Chemistry

The compound’s ability to react with carbon dioxide has implications for environmental chemistry . By facilitating the conversion of CO2 into useful organic compounds, Chaetomellic Acid A Anhydride contributes to carbon capture and utilization strategies, helping to mitigate the impact of greenhouse gases.

Mechanism of Action

Target of Action

Chaetomellic Acid A Anhydride, also known as 3-Methyl-4-tetradecyl-2,5-furandione, is a potent inhibitor of farnesyl protein transferase (FPTase) . FPTase is an enzyme that plays a crucial role in the post-translational modification of proteins, including the Ras protein, which is involved in cell signal transduction .

Mode of Action

The compound interacts with its target, FPTase, by inhibiting its activity . This inhibition prevents the farnesylation of the Ras protein, a process necessary for the protein’s function in signal transduction . By inhibiting this process, Chaetomellic Acid A Anhydride can disrupt the signaling pathways in which Ras is involved .

Biochemical Pathways

The primary biochemical pathway affected by Chaetomellic Acid A Anhydride is the Ras signaling pathway . The Ras protein is involved in transmitting signals within cells, which can lead to cell growth and division . By inhibiting the farnesylation of Ras, Chaetomellic Acid A Anhydride disrupts this signaling pathway, potentially affecting cell growth and division .

Pharmacokinetics

It is known that the compound is unstable under mild basic conditions and readily hydrolyses to the dicarboxylate anion .

Result of Action

The inhibition of FPTase by Chaetomellic Acid A Anhydride leads to the disruption of the Ras signaling pathway . This disruption can affect various cellular processes, including cell growth and division

Action Environment

The action of Chaetomellic Acid A Anhydride can be influenced by various environmental factors. For instance, the compound is unstable under mild basic conditions, which can affect its efficacy . Additionally, the presence of other compounds or conditions that affect FPTase or the Ras signaling pathway could potentially influence the action of Chaetomellic Acid A Anhydride .

properties

IUPAC Name

3-methyl-4-tetradecylfuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-16(2)18(20)22-19(17)21/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXAAHDAKIGAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=C(C(=O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471140
Record name 3-Methyl-4-tetradecyl-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-tetradecyl-2,5-furandione

CAS RN

150240-39-4
Record name 3-Methyl-4-tetradecyl-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different synthetic approaches to obtain Chaetomellic Acid A Anhydride?

A1: Two main synthetic routes to Chaetomellic Acid A Anhydride (3-Methyl-4-tetradecyl-2,5-furandione) are described in the literature:

  • Nickel-catalyzed double carboxylation: This method utilizes a nickel catalyst, 1-trimethylsilylallenes, and carbon dioxide to yield 1-trimethylsilylprop-1-ene-2,3-dioic acid derivatives, which can be further processed to obtain the desired anhydride. []
  • Chemoselective carbon-carbon coupling: This approach involves a multi-step synthesis starting with dimethyl bromomethylfumarate. Grignard reagents are used for SN2' coupling reactions, followed by hydrolysis and ring closure to achieve the final product. []

Q2: Are there any alternative synthetic routes for Chaetomellic Acid A Anhydride besides the ones already mentioned?

A2: Yes, another method utilizes the photochemical cross-coupling of alkyl cobaloximes with maleic anhydrides. This approach can be carried out with or without diphenyl disulfide (PhSSPh) and offers a relatively short and efficient route to the target anhydride. []

Q3: What is the significance of Chaetomellic Acid A Anhydride in a biological context?

A3: While the provided research focuses on the synthesis of Chaetomellic Acid A Anhydride, one paper highlights its relevance as a precursor to Chaetomellic acid A, a known inhibitor of Ras farnesyl protein transferase. [] This enzyme plays a crucial role in the development and progression of certain cancers, making its inhibitors of significant interest for potential therapeutic applications.

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